DisodiuM IMinodiacetate Hydrate

Descripción general

Descripción

. It is commonly used in various scientific and industrial applications due to its chelating properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium iminodiacetate hydrate can be synthesized through the neutralization of iminodiacetic acid with sodium hydroxide. The reaction typically involves dissolving iminodiacetic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in bulk for use in various applications, including the preparation of chelating agents and metal ion affinity chromatography supports .

Análisis De Reacciones Químicas

Types of Reactions

Disodium iminodiacetate hydrate undergoes several types of chemical reactions, including:

Chelation: It forms stable complexes with metal ions, making it useful in metal ion affinity chromatography.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., copper sulfate, nickel chloride) and bases (e.g., sodium hydroxide). The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products Formed

The major products formed from reactions involving this compound are metal-chelate complexes. These complexes are widely used in various applications, including purification processes and analytical chemistry .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Protein Purification and Chromatography

DIDA is extensively used in protein purification processes, particularly in metal ion affinity chromatography. The compound acts as a chelating agent that binds to metal ions, allowing for the selective adsorption of proteins that have affinity for these metals. This method is crucial in isolating enzymes and other biomolecules for further study.

- Case Study : In a study involving the purification of histidine-tagged proteins, DIDA was employed to create agarose supports that effectively captured the target proteins through their interaction with nickel ions. The process demonstrated high specificity and yield, highlighting DIDA's effectiveness in biotechnological applications .

1.2 Diagnostic Imaging

In medical diagnostics, DIDA is incorporated into contrast agents for Magnetic Resonance Imaging (MRI). Its chelating properties help stabilize metal ions used in imaging agents, enhancing the clarity and quality of the images obtained.

- Example : Research has shown that formulations containing DIDA improve the stability of gadolinium-based contrast agents, leading to better imaging results in patients undergoing MRI scans .

Analytical Chemistry

2.1 Metal Ion Detection and Quantification

DIDA serves as a reagent in analytical chemistry for detecting and quantifying metal ions in various samples. Its ability to form stable complexes with metals allows for accurate measurements in environmental and biological samples.

- Application : In environmental monitoring, DIDA has been used to assess the levels of heavy metals such as lead and cadmium in water samples, providing essential data for pollution control efforts .

Environmental Applications

3.1 Detoxification Strategies

The compound's chelation capabilities are leveraged in environmental research to develop detoxification strategies for contaminated soils and water bodies. By binding to toxic metal ions, DIDA can facilitate their removal from ecosystems.

- Research Findings : Studies have indicated that DIDA effectively reduces the bioavailability of heavy metals in contaminated soils, promoting safer agricultural practices .

Industrial Applications

4.1 Water Treatment Chemicals

DIDA is utilized in water treatment processes where it helps remove heavy metals from wastewater through precipitation and complexation reactions.

- Industry Use Case : In industrial wastewater treatment facilities, DIDA has been incorporated into processes aimed at reducing metal ion concentrations to meet regulatory standards .

Comparison with Other Chelating Agents

To better understand DIDA's unique features, a comparison with other common chelating agents is provided below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | C₁₀H₁₅N₃O₈ | Stronger chelation ability; more complex structure |

| Diethylenetriaminepentaacetic Acid (DTPA) | C₂₁H₃₃N₅O₁₄ | Higher stability constants with metals |

| Nitrilotriacetic Acid (NTA) | C₆H₉N₃O₆ | Less selective; often used for similar applications |

DIDA stands out due to its mildness and effectiveness in biological systems, making it suitable for applications requiring biocompatibility .

Mecanismo De Acción

The primary mechanism of action of disodium iminodiacetate hydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine functional groups. This chelation process is crucial for its applications in metal ion affinity chromatography and other purification techniques .

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Like disodium iminodiacetate hydrate, EDTA is a chelating agent used in various applications, including metal ion sequestration and purification processes.

N-(2-Hydroxyethyl)iminodiacetic acid: This compound is another chelating agent with similar properties and applications.

Uniqueness

This compound is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. Its versatility and effectiveness in various applications make it a valuable compound in scientific research and industrial processes .

Actividad Biológica

Disodium Iminodiacetate Hydrate (DIDA) is a chelating agent widely recognized for its ability to form stable complexes with metal ions. This property is pivotal in various biochemical applications, including enzyme stabilization, protein purification, and environmental detoxification. This article delves into the biological activity of DIDA, exploring its mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

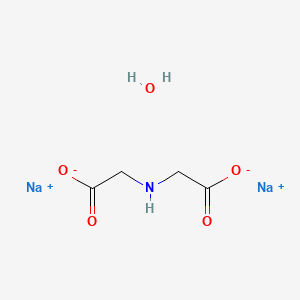

- Chemical Formula : C₄H₅NNa₂O₄·xH₂O

- Molecular Weight : 157.1 g/mol (anhydrous)

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in water

DIDA is primarily used in analytical chemistry and biochemistry due to its effectiveness in binding metal ions, which can significantly influence biological systems.

Chelation Properties

DIDA's biological activity is largely attributed to its chelation properties. It interacts with metal ions essential for the activity of various enzymes and proteins, thereby influencing their function. The chelation process can either inhibit or activate enzymes by binding to their metal cofactors.

Interaction with Proteins

DIDA selectively adsorbs large proteins through a process known as selective adsorption. This interaction alters the structure and function of these proteins, impacting cellular processes such as signaling pathways and metabolism.

Biochemical Pathways

The interaction of DIDA with metal ions leads to significant biochemical changes:

- Enzyme Activity : DIDA can inhibit or activate metalloproteins by binding to their metal ions, thus altering their structure and function.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression, affecting various cellular functions.

- Cell Signaling : By modifying the activity of metal-dependent enzymes, DIDA can influence cell signaling pathways crucial for cellular communication and response .

Cellular Effects

DIDA has been shown to affect various cell types and processes:

- Metalloproteins : DIDA stabilizes certain metalloproteins by preventing metal-induced denaturation, which is critical for maintaining cellular function.

- Cellular Metabolism : Alterations in enzyme activity due to DIDA can lead to changes in metabolic pathways, impacting overall cell health and function.

Research Findings and Case Studies

Numerous studies have highlighted the biological activities of DIDA:

- Protein Purification : DIDA is commonly used in protein purification techniques due to its ability to form stable complexes with metal ions. This property facilitates the separation of proteins based on their affinity for metal ions.

- Environmental Applications : Research has demonstrated that DIDA effectively binds heavy metals like lead and cadmium, making it a valuable agent for detoxification strategies in environmental contexts.

- Enzymatic Reactions : A study showed that iminodiacetic acid phosphoramidate derivatives could be processed by HIV-1 reverse transcriptase as substrates for nucleotide incorporation, highlighting the compound's relevance in enzymatic reactions .

Comparative Analysis with Other Chelating Agents

DIDA shares similarities with other chelating agents but possesses unique characteristics that enhance its biocompatibility:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | C₁₀H₁₅N₃O₈ | Stronger chelation ability; more complex structure |

| Diethylenetriaminepentaacetic Acid (DTPA) | C₂₁H₃₃N₅O₁₄ | Higher stability constants with metals |

| Nitrilotriacetic Acid (NTA) | C₆H₉N₃O₆ | Less selective; often used for similar applications |

DIDA is particularly valued for its mildness and effectiveness in biological systems compared to these other agents, making it suitable for applications where biocompatibility is essential.

Propiedades

Número CAS |

207398-95-6 |

|---|---|

Fórmula molecular |

C4H9NNaO5 |

Peso molecular |

174.11 g/mol |

Nombre IUPAC |

disodium;2-(carboxylatomethylamino)acetate;hydrate |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;1H2 |

Clave InChI |

UUMJRFOUZZQGKB-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] |

SMILES canónico |

C(C(=O)O)NCC(=O)O.O.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.